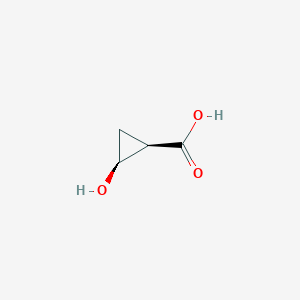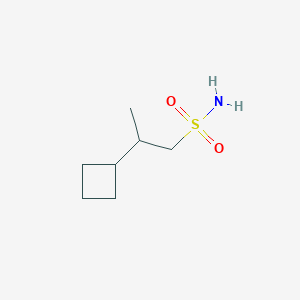
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. One-pot condensations of formaldehyde with CH acids and enamines have also been reported to afford derivatives of 2-oxo-1,2-dihydropyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar condensation techniques. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pH levels .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include functionalized pyridine and dihydropyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analogs with therapeutic properties.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Used for the synthesis of analogs with antitumor and bactericidal properties.
2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives: Useful as drug precursors or perspective ligands.
Uniqueness
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
ethyl 1,5-dimethyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)6-11(3)9(8)12/h5-6H,4H2,1-3H3 |
Clave InChI |
NXNDSINIJZVTCV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CN(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)

![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)


![1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241842.png)





![1-(Trifluoromethyl)-6-azaspiro[2.5]octane](/img/structure/B15241875.png)
